2-(3-Chlorophenyl)propan-2-amine hydrochloride

Lipophilicity Drug Design ADME

This meta‑chloro cumylamine hydrochloride is a stable, free‑flowing crystalline powder that eliminates the liquid‑handling issues of the parent free base. With an intermediate logP (2.5) and reduced basicity (pKa 9.05), it balances membrane permeability and aqueous solubility, making it the ideal scaffold for CNS lead development. It is the documented key intermediate for alkoxycarbonyl(aryl)dihydropyrrolone herbicides and ensures accurate stoichiometry in amide couplings. ≥95% purity, RT‑stable, and fully compatible with automated powder dispensing systems.

Molecular Formula C9H13Cl2N
Molecular Weight 206.11 g/mol
CAS No. 1216523-22-6
Cat. No. B1419526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)propan-2-amine hydrochloride
CAS1216523-22-6
Molecular FormulaC9H13Cl2N
Molecular Weight206.11 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=CC=C1)Cl)N.Cl
InChIInChI=1S/C9H12ClN.ClH/c1-9(2,11)7-4-3-5-8(10)6-7;/h3-6H,11H2,1-2H3;1H
InChIKeyDPLPZZFTPMLUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chlorophenyl)propan-2-amine hydrochloride: A Versatile Building Block for Agrochemical and Pharmaceutical Research


2-(3-Chlorophenyl)propan-2-amine hydrochloride (CAS 1216523-22-6) is a chlorinated arylalkylamine that exists as a crystalline hydrochloride salt . It features a tertiary α‑carbon adjacent to the amino group, which imparts significant steric hindrance and influences its reactivity in amide bond formation and nucleophilic substitution reactions. The compound serves as a key intermediate in the synthesis of alkoxycarbonyl(aryl)dihydropyrrolone herbicides [1] and is widely employed as a building block in medicinal chemistry for the construction of CNS‑targeted and anti‑infective agents [2].

Why 2-(3-Chlorophenyl)propan-2-amine hydrochloride Cannot Be Simply Replaced by Cumylamine or Other Halogenated Analogs


Although cumylamine (2‑phenylpropan‑2‑amine) and its para‑chloro analog share the same core scaffold, subtle variations in substitution pattern produce marked differences in lipophilicity, basicity, and synthetic utility [1]. The 3‑chloro substitution provides an intermediate logP (~2.5) that balances membrane permeability and aqueous solubility more favorably than the unsubstituted (logP 1.8) or para‑chloro (logP 3.2) derivatives [2]. Furthermore, the hydrochloride salt form of the target compound is a stable, free‑flowing powder , whereas the parent free base (cumylamine) is a liquid at room temperature, complicating handling and long‑term storage. These physicochemical and solid‑state differences directly affect reaction outcomes, purification efficiency, and reproducibility in multi‑step syntheses.

Quantitative Evidence for 2-(3-Chlorophenyl)propan-2-amine hydrochloride Differentiation


Lipophilicity (logP) Differentiation: Optimized Balance for Drug‑Likeness

The target compound exhibits a computed logP of 2.53 , which lies between the unsubstituted cumylamine (logP 1.80) [1] and the para‑chloro analog (logP 3.23) [2]. This intermediate value is within the optimal range for CNS drug candidates (logP 2–4) and avoids the excessive lipophilicity that can lead to high metabolic clearance and phospholipidosis risk.

Lipophilicity Drug Design ADME

Basicity (pKa) Differentiation: Enhanced Nucleophilicity Control

The predicted pKa of the target compound is 9.05±0.10 , compared to 9.36±0.10 for cumylamine . The 0.31 unit decrease in pKa reflects the electron‑withdrawing effect of the meta‑chloro substituent, which reduces the amine basicity. This modest reduction can improve the selectivity of N‑alkylation or acylation reactions by decreasing competing protonation side‑reactions under mildly acidic conditions.

Basicity pKa Reactivity

Herbicidal Application Specificity: Validated Reagent for Pyrrolone Agrochemicals

The compound is explicitly cited as a reagent for the synthesis of alkoxycarbonyl(aryl)dihydropyrrolone derivatives, a class of herbicides with activity against paddy weeds [1]. While cumylamine is also employed in agrochemical intermediate synthesis, the 3‑chloro substitution is specifically required for generating the herbicidally active pyrrolone core reported in the literature [2]. Direct substitution with the unsubstituted or para‑chloro analog would yield structurally distinct products with unproven herbicidal efficacy.

Agrochemical Synthesis Herbicide Building Block

Solid‑State Handling Advantages: Hydrochloride Salt vs. Free Base Liquid

The target compound is supplied as a hydrochloride salt powder with a purity of ≥95% and is stable at room temperature . In contrast, cumylamine is a liquid at room temperature (density 0.94 g/cm³) . The salt form eliminates the need for cold‑chain storage and simplifies weighing accuracy, especially for automated high‑throughput synthesis platforms.

Solid‑State Stability Handling

Recommended Applications for 2-(3-Chlorophenyl)propan-2-amine hydrochloride Based on Differentiating Evidence


Synthesis of Herbicidal Pyrrolone Derivatives

The compound is the preferred building block for constructing alkoxycarbonyl(aryl)dihydropyrrolone herbicides, as documented in agrochemical patent literature. Its meta‑chloro substitution pattern is essential for generating the herbicidally active core, and the hydrochloride salt form ensures accurate stoichiometry during amide bond formation with pyrrolone precursors [1].

Medicinal Chemistry SAR Campaigns Targeting CNS Disorders

Owing to its intermediate logP (2.53) and reduced basicity (pKa 9.05), the compound serves as an ideal scaffold for CNS drug discovery. It can be incorporated into lead series to fine‑tune lipophilicity within the optimal CNS drug range (logP 2–4) while maintaining a handle for further derivatization via the primary amine .

High‑Throughput Synthesis and Automated Parallel Chemistry

The solid hydrochloride salt powder format (≥95% purity) eliminates liquid handling challenges and is fully compatible with automated powder dispensing systems. Researchers performing multi‑component reactions or amide couplings under anhydrous conditions benefit from the salt's stability at room temperature and its resistance to atmospheric moisture .

Procurement for Academic and Industrial CROs

For contract research organizations and academic core facilities, the compound offers a reliable, off‑the‑shelf building block with documented purity and storage specifications. The availability of the hydrochloride salt in 95–98% purity from multiple reputable vendors (Sigma‑Aldrich, ChemScene, Synblock) reduces lead times and ensures batch‑to‑batch consistency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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